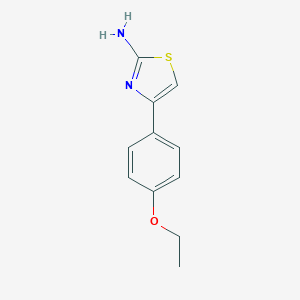

4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine

Description

4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine is a thiazole derivative featuring a 2-aminothiazole core substituted at the 4-position with a 4-ethoxyphenyl group.

Propriétés

IUPAC Name |

4-(4-ethoxyphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-2-14-9-5-3-8(4-6-9)10-7-15-11(12)13-10/h3-7H,2H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVFYWQXVNAKCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80346559 | |

| Record name | 4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15850-29-0 | |

| Record name | 4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

In a representative procedure adapted from, 4-ethoxyacetophenone (0.02 mol) is reacted with iodine (0.02 mol) and thiourea (0.04 mol) in ethanol under reflux at 70°C for 8–10 hours. The iodine acts as both an oxidizing agent and a source of electrophilic iodine, facilitating the formation of an α-halo ketone intermediate. Subsequent nucleophilic attack by thiourea yields the thiazole ring via cyclization. The crude product is purified via trituration with diethyl ether to remove unreacted acetophenone, followed by recrystallization in ethanol (yield: ~60–68%).

Table 1: Hantzsch Synthesis Parameters for Ethoxy-Substituted Thiazoles

| Precursor | Halogenating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 4-Ethoxyacetophenone | I₂ | Ethanol | 70 | 8–10 | 60–68 |

| 4-Ethoxyacetophenone | TCCA | Ethanol | 80 | 0.5 | 72–75 |

Challenges and Modifications

The ethoxy group’s steric bulk compared to methoxy analogs may slow reaction kinetics, necessitating extended reaction times. Substituting iodine with trichloroisocyanuric acid (TCCA) enhances electrophilicity, reducing reaction time to 30 minutes at 80°C with comparable yields (72–75%).

One-Pot Synthesis Using Nanocatalysts

Nanocatalyst-assisted one-pot methods offer improved efficiency and reduced environmental impact. A Fe₃O₄-based nanocatalyst immobilized with ionic liquids (Ca/4-MePy-IL@ZY-Fe₃O₄) has been successfully employed for analogous thiazoles.

Procedure and Optimization

In this method, 4-ethoxyacetophenone (1.5 mmol) and TCCA (0.5 mmol) are stirred in ethanol at 80°C for 25 minutes. Thiourea (1.0 mmol) is then added, and the reaction proceeds for an additional 45 minutes. The nanocatalyst is magnetically recovered, enabling reuse for up to five cycles without significant activity loss. This approach achieves yields of 72–75% with a total reaction time of 70 minutes.

Table 2: Nanocatalyst Performance in Thiazole Synthesis

| Catalyst | Substrate | Reaction Time (min) | Yield (%) | Reusability (Cycles) |

|---|---|---|---|---|

| Ca/4-MePy-IL@ZY-Fe₃O₄ | 4-Ethoxyacetophenone | 70 | 72–75 | 5 |

Advantages Over Conventional Methods

The nanocatalyst’s high surface area and magnetic separation streamline purification, eliminating labor-intensive filtration steps. Additionally, the absence of stoichiometric halogenating agents reduces waste generation.

Bromination-Thiourea Cyclization Method

A two-step bromination-cyclization strategy, as reported for chloro-substituted thiazoles, can be adapted for ethoxy derivatives.

Synthetic Pathway

-

Bromination : 4-Ethoxyacetophenone is treated with bromine in diethyl ether at 0°C to form 2-bromo-1-(4-ethoxyphenyl)ethan-1-one.

-

Cyclization : The brominated intermediate reacts with thiourea at 80°C for 5 hours, yielding this compound.

Table 3: Bromination-Cyclization Parameters

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Bromination | Br₂, Et₂O | 0°C, 2 h | 85–90 |

| Cyclization | Thiourea, EtOH | 80°C, 5 h | 65–70 |

Key Considerations

Excess bromine must be quenched with sodium thiosulfate to prevent over-bromination. The ethoxy group’s electron-donating nature enhances the acetophenone’s reactivity toward electrophilic bromination, achieving high conversion rates (~85–90%).

Characterization and Analytical Data

Successful synthesis is confirmed through spectroscopic and chromatographic analysis:

Spectroscopic Profiles

-

¹H NMR (400 MHz, DMSO-d₆) : δ 1.35 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 4.05 (q, J = 7.0 Hz, 2H, OCH₂), 6.90–7.75 (m, 4H, Ar–H), 7.15 (s, 1H, thiazole C₅–H).

-

¹³C NMR (100 MHz, DMSO-d₆) : δ 14.8 (OCH₂CH₃), 63.5 (OCH₂), 115.2–160.1 (aromatic carbons), 168.4 (C₂, thiazole).

-

IR (KBr) : 3250 cm⁻¹ (N–H stretch), 1595 cm⁻¹ (C=N), 1245 cm⁻¹ (C–O–C).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water = 70:30) typically shows ≥98% purity for recrystallized products.

Challenges and Optimization Strategies

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are commonly employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazoles.

Substitution: Various substituted thiazoles depending on the reagents used.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₂N₂OS

- Molecular Weight : 220.29 g/mol

- CAS Number : 15850-29-0

The compound features a thiazole ring, which is known for its biological activity, making it a candidate for various pharmaceutical applications.

Antimicrobial Activity

One of the significant applications of 4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine is its antimicrobial properties. Research indicates that thiazole derivatives exhibit potent activity against a range of bacteria and fungi. A study demonstrated that derivatives of thiazole compounds showed efficacy against both gram-positive and gram-negative bacteria, suggesting potential use in treating bacterial infections .

| Compound | Target Organism | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 12 |

Anticancer Potential

Thiazole derivatives have also been investigated for their anticancer properties. Studies have shown that certain thiazole-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, research on related thiazole compounds indicated a significant reduction in cell viability in breast cancer cell lines .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. Inhibitory activity against certain kinases has been reported, which could be beneficial in designing targeted therapies for diseases like cancer and diabetes.

Nanoparticle Functionalization

The compound has been utilized in the functionalization of nanoparticles for drug delivery systems. Thiazole derivatives can enhance the stability and bioavailability of drugs when used as coatings on nanoparticles. This application is particularly relevant in the field of nanomedicine where targeted delivery systems are crucial for effective treatment .

Case Studies and Research Findings

- Antimicrobial Efficacy Study :

- Cancer Cell Line Study :

Mécanisme D'action

The mechanism of action of 4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparaison Avec Des Composés Similaires

Physical and Spectroscopic Properties

λmax in Dye Applications :

- Methoxy-substituted dyes (e.g., 4-(4-methoxyphenyl)-5-(phenyldiazenyl)-1,3-thiazol-2-amine) exhibit λmax ~480–500 nm .

- Bromo and nitro substituents induce hypsochromic shifts (e.g., λmax 480 nm for 10d vs. 500 nm for 10c) due to electronic effects .

- Ethoxy’s stronger electron-donating nature compared to methoxy may cause a slight bathochromic shift, though steric effects could counteract this.

Crystallographic Properties :

Chemical Reactivity

- Electrophilic Substitution :

Comparative Data Table

Activité Biologique

4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine is a compound belonging to the thiazole class of heterocyclic compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, particularly its potential as an anticancer agent, and summarizes relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is CHNOS, featuring a thiazole ring linked to an ethoxy-substituted phenyl group. Its structural characteristics contribute to its biological activities, particularly in cancer treatment.

Biological Activity Overview

Research has indicated that thiazole derivatives exhibit a range of biological activities including anticancer, antibacterial, and anti-inflammatory effects. The specific compound this compound has shown promise primarily as an anticancer agent.

Anticancer Activity

A study evaluating a series of N,4-diaryl-1,3-thiazole-2-amines reported that compounds with similar structures exhibited significant antiproliferative effects against various cancer cell lines. Notably, the compound 10s (N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine) demonstrated IC values ranging from 0.36 to 0.86 μM in human cancer cell lines such as SGC-7901 . Although specific data for this compound is limited, its structural analogs suggest potential effectiveness in inhibiting cancer cell proliferation.

The mechanism by which thiazole derivatives exert their anticancer effects often involves inhibition of tubulin polymerization. The aforementioned study indicated that compound 10s could bind to the colchicine binding site on tubulin, disrupting microtubule dynamics and inducing cell cycle arrest at the G2/M phase . This mechanism is likely applicable to other thiazole derivatives including this compound.

Comparative Analysis of Thiazole Derivatives

The following table summarizes the biological activity and IC values of various thiazole derivatives:

| Compound Name | Structure | IC (μM) | Biological Activity |

|---|---|---|---|

| 10s | N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | 0.36 - 0.86 | Antiproliferative |

| Compound A | 4-(4-Bromophenyl)-1,3-thiazol-2-amine | 1.61 ± 1.92 | Anticancer |

| Compound B | N-(p-Dimethylphenyl)-thiazole derivative | < 1.0 | Anticancer |

Case Studies

In a study focusing on the synthesis and evaluation of thiazole compounds, researchers found that modifications to the phenyl ring significantly influenced cytotoxic activity against cancer cells. For instance, the introduction of electron-donating groups enhanced the anticancer properties . Such structure-activity relationships (SAR) are crucial for optimizing the efficacy of compounds like this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine, and what key reagents are involved?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, 2-amino-4-phenylthiazole derivatives are often prepared by reacting substituted aldehydes with thiazole precursors in ethanol under reflux, using acetic acid as a catalyst. Key reagents include ethoxy-substituted benzaldehydes and thiourea derivatives. Ethanol serves as the solvent due to its ability to dissolve polar intermediates and stabilize reactive species. Post-reaction, recrystallization from ethanol or mixed solvents (e.g., ethanol/water) is used to isolate the product .

Q. Which spectroscopic techniques are essential for characterizing the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, particularly the ethoxyphenyl and thiazole moieties.

- IR Spectroscopy : Confirms functional groups (e.g., C-N stretch in thiazole at ~1500 cm).

- LC-MS : Validates molecular weight and purity (e.g., [M+H] peaks).

- X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., van der Waals forces and C–H···π contacts) using programs like SHELXL .

Q. How is the purity of this compound assessed in academic research?

- Methodological Answer : Purity is determined via HPLC (>95% purity threshold) and melting point analysis (sharp melting ranges indicate homogeneity). Recrystallization from ethanol or acetonitrile is standard for purification. Combustion analysis (C, H, N, S) or high-resolution mass spectrometry (HRMS) further validates elemental composition .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound while minimizing by-products?

- Methodological Answer :

- Temperature Control : Lowering reaction temperatures (e.g., 60–80°C) reduces side reactions like oxidation.

- Catalyst Screening : Substituting acetic acid with milder catalysts (e.g., p-toluenesulfonic acid) improves selectivity.

- Solvent Optimization : Switching to DMF or THF may enhance solubility of intermediates.

- By-Product Analysis : TLC or GC-MS monitors undesired products (e.g., dimerization), guiding iterative refinement .

Q. What computational methods are suitable for predicting the electronic properties of this compound, and how do they compare with experimental data?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps, dipole moments, and charge distribution using functionals like B3LYP. Basis sets (e.g., 6-31G*) model electron density.

- Validation : Experimental UV-Vis spectra (λ) and X-ray-derived bond lengths/angles are compared to DFT outputs. Discrepancies >5% may require hybrid functionals or dispersion corrections .

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer :

- Data Collection : High-resolution (<1.0 Å) X-ray datasets reduce noise. Multi-scan absorption corrections (e.g., SADABS) account for crystal irregularities.

- Refinement Strategies : SHELXL’s restraints on thermal parameters and hydrogen bonding networks improve model accuracy. Flack parameter analysis resolves absolute configuration ambiguities .

Q. What strategies are employed to study the biological activity of this compound derivatives in anticancer research?

- Methodological Answer :

- In Vitro Assays : MTT or SRB assays measure cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa). IC values are derived from dose-response curves.

- SAR Studies : Substituent variations (e.g., chloro, methoxy groups) are correlated with activity trends. Molecular docking (AutoDock Vina) predicts binding to targets like cyclin-dependent kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.